molecular formula C30H28N2O7 B2928061 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866589-94-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

Cat. No. B2928061
CAS RN: 866589-94-8
M. Wt: 528.561
InChI Key: HYAAAZHSUJQGBV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C30H28N2O7 and its molecular weight is 528.561. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of compounds including derivatives related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide were synthesized and evaluated for their antitumor activity. These compounds showed significant broad spectrum antitumor activity, with some being more potent than the positive control 5-FU. This demonstrates the compound's potential as a basis for developing new anticancer drugs. Molecular docking studies also supported the antitumor potential of these compounds by showing similar binding modes to known antitumor agents (Al-Suwaidan et al., 2016).

Antimicrobial and Antibacterial Agents

Several studies have synthesized novel derivatives and evaluated them for antimicrobial and antibacterial activities. For instance, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest the compound and its derivatives could be effective in developing new antibacterial agents (Bhoi et al., 2015).

Antifungal Agents

Research has identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share structural similarities with the compound , as potent antifungal agents against Candida and Aspergillus species. These findings highlight the compound's potential framework for designing broad-spectrum antifungal agents, providing a basis for further investigation into its applications in treating fungal infections (Bardiot et al., 2015).

Enzyme Inhibition for Therapeutic Applications

The compound and its derivatives have been investigated for their enzyme inhibitory activities, including α-glucosidase and acetylcholinesterase inhibitors. This suggests potential applications in treating diseases like diabetes and Alzheimer's by modulating enzyme activity. The structure-activity relationship studies underscore the importance of the compound's framework in designing enzyme inhibitors (Abbasi et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O7/c1-17-5-6-19(11-18(17)2)29(34)22-15-32(23-14-26(37-4)25(36-3)13-21(23)30(22)35)16-28(33)31-20-7-8-24-27(12-20)39-10-9-38-24/h5-8,11-15H,9-10,16H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAAAZHSUJQGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

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